molecular formula C9H13N3O3 B2857621 (2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid CAS No. 2253638-46-7

(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid

Cat. No.: B2857621
CAS No.: 2253638-46-7
M. Wt: 211.221
InChI Key: NIAIRFWZVKUNIL-HTRCEHHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid is a chiral compound featuring a triazole ring and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid typically involves the formation of the triazole ring followed by the construction of the oxane ring. The oxane ring can be synthesized through various methods, including the cyclization of diols or the use of epoxides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3R)-2-(1-methyltriazol-4-yl)oxane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-12-5-7(10-11-12)8-6(9(13)14)3-2-4-15-8/h5-6,8H,2-4H2,1H3,(H,13,14)/t6-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAIRFWZVKUNIL-HTRCEHHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2C(CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=N1)[C@H]2[C@@H](CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.